molecular formula C8H13N3O B2512153 5-Methyl-3-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole CAS No. 1251924-38-5

5-Methyl-3-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole

Cat. No.: B2512153
CAS No.: 1251924-38-5
M. Wt: 167.212
InChI Key: GBSKIOYBLROWRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-3-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a five-membered ring with nitrogen and oxygen atoms. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the pyrrolidine and oxadiazole moieties in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a pyrrolidine derivative with a nitrile oxide, which can be generated in situ from a hydroxylamine and an aldehyde or ketone. The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate in a suitable solvent like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different chemical and biological properties.

Scientific Research Applications

5-Methyl-3-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-3-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole is unique due to the combination of the pyrrolidine and oxadiazole moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-methyl-3-(pyrrolidin-2-ylmethyl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-6-10-8(11-12-6)5-7-3-2-4-9-7/h7,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSKIOYBLROWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CC2CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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